Physicochemical Property Profile: Lipophilicity, Polar Surface Area, and Hydrogen-Bond Acceptor Count Compared to Class Benchmarks
The target compound has a computed XLogP3 of 3.7, a topological polar surface area (TPSA) of 109 Ų, and 7 hydrogen-bond acceptor atoms with zero hydrogen-bond donors [1]. These values place it within the favorable oral drug-like space defined by Lipinski (XLogP <5; TPSA <140 Ų) and suggest moderate lipophilicity conducive to cell permeability. In the context of the sulfonylpiperidine TMK inhibitor class, lead optimization efforts have shown that balancing logD is critical for achieving both enzyme potency and microbiological activity; for instance, phenol derivative 11 in the Martínez-Botella series achieved excellent MICs against Gram-positive bacteria after logD optimization [2]. The zero hydrogen-bond donor count of CAS 2097916-19-1 is noteworthy because it eliminates a potential source of metabolic glucuronidation, which may confer a pharmacokinetic advantage over hydroxyl-containing analogs—though this remains a class-level inference pending direct comparative ADME data [2].
| Evidence Dimension | Computed XLogP3, TPSA, H-bond donor/acceptor profile |
|---|---|
| Target Compound Data | XLogP3 = 3.7; TPSA = 109 Ų; HBD = 0; HBA = 7 [1] |
| Comparator Or Baseline | Lipinski oral drug-likeness thresholds (XLogP <5; TPSA <140 Ų); Sulfonylpiperidine TMK inhibitor lead series benchmark from Martínez-Botella et al. [2] |
| Quantified Difference | Target compound XLogP3 is 1.3 units below the Lipinski upper limit; TPSA is 31 Ų below the Lipinski upper limit; HBD count is zero vs. phenolic OH-containing TMK inhibitors that bear 1 HBD. |
| Conditions | PubChem computed properties (XLogP3 3.0 algorithm; Cactvs 3.4.8.18) [1] |
Why This Matters
The favorable physicochemical profile supports the compound’s suitability as a starting point for lead optimization campaigns, reducing the need for early-stage property modulation.
- [1] PubChem Compound Summary for CID 122258141. Computed properties: XLogP3-AA, TPSA, H-Bond Donor/Acceptor Counts. National Center for Biotechnology Information (2024). View Source
- [2] Martínez-Botella G, Loch JT, Green OM, Kawatkar SP, Olivier NB, Boriack-Sjodin PA, Keating TA. Sulfonylpiperidines as novel, antibacterial inhibitors of Gram-positive thymidylate kinase (TMK). Bioorg Med Chem Lett. 2013;23(1):169-173. View Source
